molecular formula C9H8BF3O4 B3011368 4-(METHOXYCARBONYL)-2-(TRIFLUOROMETHYL)PHENYLBORONIC ACID CAS No. 2377607-76-4

4-(METHOXYCARBONYL)-2-(TRIFLUOROMETHYL)PHENYLBORONIC ACID

Cat. No.: B3011368
CAS No.: 2377607-76-4
M. Wt: 247.96
InChI Key: LCYSERDAAKUQEQ-UHFFFAOYSA-N
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Description

4-(METHOXYCARBONYL)-2-(TRIFLUOROMETHYL)PHENYLBORONIC ACID is a useful research compound. Its molecular formula is C9H8BF3O4 and its molecular weight is 247.96. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

(Ke Wang, Yanhui Lu, & K. Ishihara, 2018) found that 2,4-bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is significant for α-dipeptide synthesis, highlighting its role in peptide bond formation.

Diol and Carbohydrate Recognition

(Hormuzd R. Mulla, Nicholas J. Agard, & A. Basu, 2004) explored the ability of various boronic acids, including 3-methoxycarbonyl-5-nitrophenyl boronic acid, in binding to diols and carbohydrates. This study indicates the potential of electron-deficient boronic acids in recognizing diols and carbohydrates.

Fluorescence Quenching Studies

(H. S. Geethanjali, D. Nagaraja, R. Melavanki, & R. Kusanur, 2015) conducted a study on the fluorescence quenching of two boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohols. The study provides insights into the conformational changes of these molecules, crucial for understanding their interaction in various solvents.

Structural and Synthetic Applications

(R. Zhang, Yundi Zhang, C. Ge, Jin-Peng Miao, & Xiangdong Zhang, 2017) explored the structure of multifunctional compounds involving boronic acids, highlighting the versatility of these compounds in various fields, including medicine and industrial chemistry.

Chemical Properties and Complex Formation

(Y. Nishihara, Kyoko Nara, & K. Osakada, 2002) studied the formation of cationic rhodium complexes with new tetraarylpentaborates, demonstrating the reactivity of boronic acids with metal complexes.

Protective Groups for Diols

(N. Shimada, Sari Urata, K. Fukuhara, T. Tsuneda, & K. Makino, 2018) described the application of 2,6-bis(trifluoromethyl)phenyl boronic acid as a protective agent for diols. This highlights its role in organic synthesis, particularly in the protection and deprotection of sensitive functional groups.

Mechanism of Action

Target of Action

Boronic acids are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing structures .

Mode of Action

The compound is used as a reagent in various chemical reactions, including the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, and one-pot ipso-nitration of arylboronic acids . It interacts with its targets through these reactions, leading to changes in the targets’ structure and function .

Biochemical Pathways

The compound plays a role in several biochemical pathways. It is used in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . It also contributes to the synthesis of chromenones and their bradykinin B1 antagonistic activity . These pathways can have downstream effects on various biological processes.

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific reactions it is involved in. For instance, in the Suzuki-Miyaura cross-coupling reaction, it helps form biaryls . In the synthesis of chromenones, it contributes to their bradykinin B1 antagonistic activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of certain catalysts can enhance its reactivity in chemical reactions . The compound’s stability and efficacy can also be affected by factors such as temperature, pH, and the presence of other chemicals .

Properties

IUPAC Name

[4-methoxycarbonyl-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3O4/c1-17-8(14)5-2-3-7(10(15)16)6(4-5)9(11,12)13/h2-4,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYSERDAAKUQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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